REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:8][NH:9][CH3:10].[CH2:11]=[O:12]>O>[CH3:8][N:9]([CH2:7][C:6]1[C:11]([OH:12])=[CH:2][CH:3]=[CH:4][N:5]=1)[CH3:10]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=NC=C1
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 207 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |